molecular formula C19H15N5O2 B2596791 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(quinolin-5-yl)propanamide CAS No. 921162-24-5

3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(quinolin-5-yl)propanamide

Cat. No.: B2596791
CAS No.: 921162-24-5
M. Wt: 345.362
InChI Key: NHBHIZUWNSREBF-UHFFFAOYSA-N
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Description

3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(quinolin-5-yl)propanamide is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(quinolin-5-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the quinoline moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Formation of the propanamide linkage: This can be done through amide bond formation using reagents like carbodiimides or coupling agents like EDCI.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions could target the triazine ring or the amide linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Triazine derivatives are often used as ligands in catalytic systems.

    Organic Synthesis: They serve as intermediates in the synthesis of more complex molecules.

Biology

    Drug Development: Compounds with triazine and quinoline moieties are explored for their potential as anticancer, antiviral, and antimicrobial agents.

Medicine

Industry

    Materials Science: Used in the development of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action for compounds like 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(quinolin-5-yl)propanamide would depend on their specific application. In medicinal chemistry, they might interact with molecular targets such as enzymes, receptors, or DNA. The triazine ring can act as a pharmacophore, while the quinoline moiety can intercalate with DNA or inhibit enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(quinolin-5-yl)acetamide
  • 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(quinolin-5-yl)butanamide

Uniqueness

The uniqueness of 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(quinolin-5-yl)propanamide lies in its specific structural features, such as the length of the propanamide chain and the positions of the functional groups, which can influence its reactivity and biological activity.

Properties

IUPAC Name

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-quinolin-5-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c25-18(21-16-9-3-8-15-13(16)6-4-11-20-15)10-12-24-19(26)14-5-1-2-7-17(14)22-23-24/h1-9,11H,10,12H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBHIZUWNSREBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC=CC4=C3C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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